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Compound of Interest

Compound Name: Di-tert-amyl peroxide

Cat. No.: B087997

Introduction

Di-tert-amyl peroxide (DTAP) is an organic peroxide widely utilized as a radical initiator in
various industrial polymerization processes, such as for low-density polyethylene (LDPE) and
acrylic resins.[1][2][3] Its efficacy as a radical initiator is fundamentally governed by the thermal
lability of the peroxide (O-O) bond. Understanding the energetics and mechanism of its
decomposition is crucial for optimizing polymerization reactions and ensuring safe handling, as
organic peroxides are thermally unstable and can undergo self-accelerating decomposition.[3]
Quantum chemical calculations provide a powerful theoretical framework for elucidating the
molecular properties, reaction pathways, and kinetics of DTAP decomposition at a molecular
level. This guide details the application of computational methods to study DTAP, presents
relevant physicochemical data, and outlines the theoretical and experimental protocols.

Molecular Properties and Physicochemical Data

A summary of the key physical and chemical properties of Di-tert-amyl peroxide is presented
in Table 1. This data is essential for both experimental handling and as a reference for

computational studies.

Table 1: Physicochemical Properties of Di-tert-amyl Peroxide
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Property Value Source
Molecular Formula C10H2202 [1114]
Molecular Weight 174.28 g/mol [2][4]
CAS Number 10508-09-5 [2][4]
Colorless to slightly yellowish
Appearance . [2][4]
liquid
Density 0.818 - 0.821 g/cm? at 20-25°C  [4]
Boiling Point 177.7 °C at 760 mmHg [5]
Flash Point 25-29°C [4]
Water Solubility 13.83 mg/L at 20°C [41[5]
Theoretical Active Oxygen
9.18% [1]4]
Content
Self-Accelerating
Decomposition Temperature 75 -80°C [1][4]

(SADT)

Quantum Chemical Methodologies

While specific computational studies exclusively on Di-tert-amyl peroxide are not readily
available in the provided literature, the methodologies for studying similar organic peroxides,
such as Di-tert-butyl peroxide (DTBP), are well-established and directly applicable.[6][7] These
computational approaches are invaluable for mapping potential energy surfaces, identifying
transition states, and elucidating reaction pathways.[4]

A typical computational workflow for investigating the thermal decomposition of DTAP would
involve the following steps, as illustrated in the diagram below.
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Computational Workflow for DTAP Analysis
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Caption: A typical workflow for quantum chemical analysis of DTAP decomposition.

Detailed Computational Protocols:

o Density Functional Theory (DFT): The B3LYP functional with a 6-311g(d,p) basis set is a
common and practical choice for geometry optimizations and frequency calculations of
organic peroxides and their decomposition products.[6]
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Ab Initio Methods: For more accurate energy calculations, higher-level composite methods
like GAMP2B3 and G3 can be employed.[6] These methods provide a better estimation of
thermochemical properties.

Geometry Optimization: The initial step involves finding the minimum energy structure of the
DTAP molecule.

Frequency Analysis: This is performed to confirm that the optimized structure is a true
minimum on the potential energy surface (no imaginary frequencies) and to calculate zero-
point vibrational energy and other thermodynamic properties.

Transition State Search: To study the decomposition, a transition state for the homolytic
cleavage of the O-O bond is located. This structure is characterized by a single imaginary
frequency corresponding to the O-O bond stretching.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to verify
that the identified transition state correctly connects the reactant (DTAP) and the products
(two tert-amyloxy radicals).

Thermochemical Analysis: From the calculated energies, key parameters such as the
activation energy (Ea), enthalpy of reaction (AH), and Gibbs free energy of reaction (AG) are
determined.

Thermal Decomposition of Di-tert-amyl Peroxide

The thermal decomposition of dialkyl peroxides like DTAP is understood to proceed via first-
order kinetics.[4] The primary and rate-determining step is the homolytic cleavage of the weak
0O-0O bond, which has a bond dissociation energy of approximately 45-50 kcal/mol (190-210
kJ/mol) for organic peroxides in general.[8] This initial step produces two tert-amyloxy radicals.
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Thermal Decomposition Pathway of DTAP
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Peroxide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b087997#quantum-chemical-calculations-for-di-tert-
amyl-peroxide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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